1,4-Benzenediamine, N-methyl-N-phenyl-

Catalog No.
S12759562
CAS No.
5543-88-4
M.F
C13H14N2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenediamine, N-methyl-N-phenyl-

CAS Number

5543-88-4

Product Name

1,4-Benzenediamine, N-methyl-N-phenyl-

IUPAC Name

4-N-methyl-4-N-phenylbenzene-1,4-diamine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,14H2,1H3

InChI Key

OVSABEXSZWEKHQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)N

1,4-Benzenediamine, N-methyl-N-phenyl- is an organic compound with the molecular formula C13H16N2C_{13}H_{16}N_{2} and a molecular weight of 216.28 g/mol. It is classified as a substituted aromatic amine and is characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atoms of the 1,4-benzenediamine backbone. This compound is notable for its applications in various industrial processes, particularly in the synthesis of dyes and polymers.

  • Oxidation: This compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction to yield various amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The compound can engage in substitution reactions where either the methyl or phenyl groups can be replaced with other functional groups under suitable conditions.

These reactions are significant for its utility in organic synthesis and material science.

The biological activity of 1,4-benzenediamine, N-methyl-N-phenyl- has been a subject of investigation due to its potential antimicrobial and anticancer properties. Studies suggest that this compound may interact with specific biological pathways, influencing cellular processes such as apoptosis and cell proliferation. Its effects on various enzymes and proteins have also been explored, indicating possible therapeutic applications.

The synthesis of 1,4-benzenediamine, N-methyl-N-phenyl- typically involves:

  • Refluxing 1,4-benzenediamine with methyl iodide in an appropriate solvent such as dimethylformamide or ethanol.
  • Using bases like potassium carbonate to facilitate the methylation process.
  • The reaction is generally performed under controlled temperatures to ensure optimal yields.

In industrial settings, larger-scale syntheses may employ similar methodologies but utilize more efficient catalysts and reaction conditions to enhance yield and purity.

1,4-Benzenediamine, N-methyl-N-phenyl- finds applications in various fields:

  • Dyes and Pigments: It serves as an intermediate in the production of azo dyes.
  • Rubber Industry: Used as an antioxidant and stabilizer to enhance the durability of rubber products.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activities.

Studies on the interactions of 1,4-benzenediamine, N-methyl-N-phenyl- with biological molecules have revealed that it may bind to specific receptors or enzymes. These interactions can lead to alterations in enzyme activity or modulation of signaling pathways within cells. Understanding these interactions is crucial for assessing its safety profile and potential therapeutic benefits.

Several compounds share structural similarities with 1,4-benzenediamine, N-methyl-N-phenyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,4-Benzenediamine, N-phenyl-C12H14N2C_{12}H_{14}N_{2}Lacks a methyl group; only has a phenyl substituent.
1,4-Benzenediamine, N,N-dimethyl-C12H16N2C_{12}H_{16}N_{2}Contains two methyl groups instead of one phenyl group.
1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-C15H18N2C_{15}H_{18}N_{2}Features an isopropyl group instead of a methyl group.

Uniqueness

The uniqueness of 1,4-benzenediamine, N-methyl-N-phenyl- lies in its balanced combination of both methyl and phenyl groups which imparts distinct chemical reactivity and physical properties compared to other similar compounds. This structural configuration enables it to serve effectively in diverse applications ranging from industrial processes to potential pharmaceutical developments.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

198.115698455 g/mol

Monoisotopic Mass

198.115698455 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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